VIP (guinea pig)
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Overview
Description
Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological actions. It is a 28-amino acid peptide hormone that belongs to the secretin/glucagon superfamily. VIP was first isolated from the porcine duodenum in 1970 and is known for its vasodilatory effects. It is evolutionarily conserved and found in various species, including guinea pigs .
Mechanism of Action
Target of Action
Vasoactive Intestinal Peptide (VIP) primarily targets the VPAC1 and VPAC2 receptors . These receptors are class II G protein-coupled receptors . VIP is produced in many tissues of vertebrates including the gut, pancreas, cortex, and suprachiasmatic nuclei of the hypothalamus in the brain .
Mode of Action
When VIP binds to VPAC2 receptors, a G-alpha-mediated signaling cascade is triggered . In a number of systems, VIP binding activates adenyl cyclase activity leading to increases in cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Biochemical Pathways
VIP is involved in several biochemical pathways. It plays a role in the G protein-coupled receptor signaling pathway, body fluid secretion, prolactin secretion, mRNA stabilization, positive regulation of cell population proliferation, innate immune response, positive regulation of protein catabolic process, regulation of protein localization, antimicrobial humoral immune response mediated by antimicrobial peptide, regulation of signaling receptor activity, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of endothelial cell proliferation, learning or memory, positive regulation of epinephrine secretion, negative regulation of apoptotic process, negative regulation of potassium ion transport, epinephrine secretion, negative regulation of smooth muscle cell proliferation, regulation of sensory perception of pain, positive regulation of penile erection, phospholipase C-activating G protein-coupled receptor signaling pathway .
Pharmacokinetics
It is known that vip is inactivated in the liver . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of VIP in guinea pigs.
Action Environment
The action of VIP in guinea pigs can be influenced by environmental factors. For instance, the pH of the environment can affect the degree of ionization of VIP, potentially impacting its absorption . Additionally, the temperature can affect the stability and efficacy of VIP . More research is needed to fully understand how environmental factors influence the action of VIP in guinea pigs.
Biochemical Analysis
Biochemical Properties
VIP in guinea pigs interacts with various enzymes, proteins, and other biomolecules. It has been characterized by radioreceptor binding of 125I-labeled VIP (human/rat/porcine), and cyclic AMP (cAMP) formation . These interactions play a crucial role in the biochemical reactions involving VIP .
Cellular Effects
VIP influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . VIP’s influence on these cellular processes underscores its importance in the biochemical reactions within guinea pigs .
Molecular Mechanism
At the molecular level, VIP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of VIP involves its interaction with both PAC1 and VPAC receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VIP involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of VIP follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
VIP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions
Oxidation: VIP can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reduction of VIP can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involve the replacement of specific amino acids in the peptide sequence using site-directed mutagenesis.
Major Products Formed
The major products formed from these reactions include modified versions of VIP with altered biological activities. These modifications are crucial for studying the structure-activity relationships of the peptide .
Scientific Research Applications
VIP has numerous scientific research applications across various fields:
Chemistry: VIP is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: VIP plays a role in neuronal signaling and is used to study neuropeptide functions in various biological systems.
Medicine: VIP has potential therapeutic applications in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD) due to its anti-inflammatory and bronchodilatory effects.
Industry: VIP is used in the development of diagnostic assays and as a research tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
Secretin: A peptide hormone similar to VIP, involved in regulating water homeostasis and secretions in the pancreas.
Glucagon: Another peptide hormone that plays a role in glucose metabolism.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): A neuropeptide with similar functions to VIP but with a broader range of biological activities
Uniqueness of VIP
VIP is unique due to its potent vasodilatory effects and its ability to modulate various physiological processes, including immune responses and smooth muscle relaxation. Its specific binding to VPAC1 and VPAC2 receptors distinguishes it from other similar peptides .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKBLTCXYMBLJU-SDELKSRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H239N43O42S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3344.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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